2-(Aminomethyl)-4-methylphenol hydrochloride chemical properties
2-(Aminomethyl)-4-methylphenol hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Aminomethyl)-4-methylphenol Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(Aminomethyl)-4-methylphenol hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Physical Properties
2-(Aminomethyl)-4-methylphenol hydrochloride is a phenolic compound containing an aminomethyl group ortho to the hydroxyl group and a methyl group para to the hydroxyl group. The presence of the amine group allows for the formation of a hydrochloride salt, which typically enhances water solubility.
Table 1: Physical and Chemical Properties of 2-(Aminomethyl)-4-methylphenol and its Hydrochloride Salt
| Property | Value | Source/Comment |
| IUPAC Name | 2-(Aminomethyl)-4-methylphenol hydrochloride | - |
| Synonyms | 2-Hydroxy-5-methylbenzylamine hydrochloride | - |
| Molecular Formula | C₈H₁₂ClNO | - |
| Molecular Weight | 173.64 g/mol | [1] |
| Appearance | Predicted to be a solid. | Based on related compounds. |
| Melting Point | Data not available for the hydrochloride salt. The free base (2-Amino-4-methylphenol) melts at 133-136 °C. | [2] |
| Boiling Point | Data not available. | - |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and DMSO. The free base has low water solubility (< 1 mg/mL). | [3][4] |
| pKa | Data not available. The phenolic hydroxyl group is weakly acidic, and the amino group is basic. | - |
Synthesis
A plausible and common method for the synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton of a phenol using formaldehyde and a primary or secondary amine, typically as its hydrochloride salt. In this case, p-cresol would be the starting phenol, and ammonia (in the form of ammonium chloride) would provide the amino group.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a one-pot reaction where p-cresol is reacted with formaldehyde and ammonium chloride. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and ammonia, which then attacks the electron-rich aromatic ring of p-cresol, preferentially at the ortho position to the activating hydroxyl group.
Caption: Proposed synthesis workflow for 2-(Aminomethyl)-4-methylphenol hydrochloride via the Mannich reaction.
General Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in a suitable solvent such as ethanol.
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Addition of Reagents: Add an equimolar amount of ammonium chloride followed by a slight excess of formaldehyde (typically as a 37% aqueous solution).
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure 2-(Aminomethyl)-4-methylphenol hydrochloride.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the protons of the ammonium and hydroxyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ar-H (position 3) | ~6.8-7.0 | d | 1H | Coupled to H at position 5. |
| Ar-H (position 5) | ~6.7-6.9 | dd | 1H | Coupled to H at positions 3 and 6. |
| Ar-H (position 6) | ~7.0-7.2 | d | 1H | Coupled to H at position 5. |
| -CH₂-NH₃⁺ | ~4.0-4.2 | s | 2H | Benzylic protons. |
| -CH₃ | ~2.2-2.3 | s | 3H | Methyl group on the aromatic ring. |
| -NH₃⁺ | ~8.0-9.0 | br s | 3H | Ammonium protons, broad due to exchange. |
| -OH | ~9.0-10.0 | s | 1H | Phenolic hydroxyl proton. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (-C-OH) | ~150-155 |
| C2 (-C-CH₂NH₃⁺) | ~120-125 |
| C3 (-CH) | ~130-135 |
| C4 (-C-CH₃) | ~130-135 |
| C5 (-CH) | ~115-120 |
| C6 (-CH) | ~125-130 |
| -CH₂-NH₃⁺ | ~40-45 |
| -CH₃ | ~20-25 |
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200-3600 | Broad, Strong |
| N-H stretch (ammonium) | 2800-3200 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| N-H bend (ammonium) | 1500-1600 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-N stretch | 1000-1250 | Medium |
| C-O stretch (phenol) | 1150-1250 | Strong |
Mass Spectrometry
In mass spectrometry with electrospray ionization (ESI), the molecule is expected to be detected as its cation [M-Cl]⁺. The fragmentation pattern in electron ionization (EI) of the free base would likely involve the loss of the aminomethyl group or cleavage of the aromatic ring.
Table 5: Expected Mass Spectrometry Fragments (of the free base)
| m/z | Possible Fragment |
| 137 | [M]⁺ (Molecular ion of the free base) |
| 120 | [M - NH₃]⁺ |
| 107 | [M - CH₂NH]⁺ |
| 77 | [C₆H₅]⁺ |
Potential Biological Activity
While specific biological data for 2-(Aminomethyl)-4-methylphenol hydrochloride is scarce, the structural motifs suggest potential antioxidant and cytotoxic activities, which are common for phenolic compounds.
Antioxidant Activity
Phenolic compounds are well-known antioxidants. Their mechanism of action typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance.
Caption: General mechanism of antioxidant activity for phenolic compounds.
The presence of the electron-donating aminomethyl and methyl groups on the aromatic ring may enhance the antioxidant potential of the phenolic hydroxyl group.
Cytotoxic Activity
Many phenolic compounds have been investigated for their cytotoxic effects against various cancer cell lines[5][6]. The mechanisms can be complex, sometimes involving the generation of reactive oxygen species (pro-oxidant effect) under certain conditions, which can induce apoptosis in cancer cells. The potential cytotoxicity of 2-(Aminomethyl)-4-methylphenol hydrochloride would require experimental validation.
Conclusion
2-(Aminomethyl)-4-methylphenol hydrochloride is a compound with potential applications in medicinal chemistry and other areas of chemical research. While detailed experimental data for this specific molecule is limited, its chemical properties and biological activities can be inferred from its structural features and the known behavior of related phenolic compounds. The synthetic route via the Mannich reaction is straightforward, and the expected spectroscopic characteristics provide a basis for its identification and characterization. Further research is warranted to fully elucidate its physical, chemical, and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of 2 : 4 : 6-trishydroxymethylphenol and of 2 : 4 : 6-trishydroxybenzylphenol derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and antioxidant properties of phenolic compounds from Tagetes patula flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
